molecular formula C9H10N2 B093075 o-Tolylaminoacetonitrile CAS No. 16728-83-9

o-Tolylaminoacetonitrile

Katalognummer B093075
CAS-Nummer: 16728-83-9
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: LGQSLWOZIBVRQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Tolylaminoacetonitrile, also known as o-TAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

O-Tolylaminoacetonitrile has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in experimental models. Additionally, o-Tolylaminoacetonitrile has been studied for its potential use as a precursor for the synthesis of other compounds.

Wirkmechanismus

The exact mechanism of action of o-Tolylaminoacetonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing the production of inflammatory cytokines and other mediators.
Biochemical and Physiological Effects:
Studies have shown that o-Tolylaminoacetonitrile has unique biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in experimental models. Additionally, o-Tolylaminoacetonitrile has been found to have low toxicity and high selectivity towards cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using o-Tolylaminoacetonitrile in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a promising compound for further research in the field of cancer treatment. However, one limitation is the difficulty in synthesizing the compound. The synthesis method requires specific conditions of temperature and pressure, and the purity of the product can be difficult to achieve.

Zukünftige Richtungen

There are several future directions for research on o-Tolylaminoacetonitrile. One direction is to further study its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research can be done to optimize the synthesis method and increase the purity of the product. Overall, o-Tolylaminoacetonitrile has shown promising potential for various applications in scientific research.

Synthesemethoden

O-Tolylaminoacetonitrile is synthesized through a reaction between o-toluidine and acetonitrile in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. The purity of the product can be increased through various purification techniques such as recrystallization or column chromatography.

Eigenschaften

CAS-Nummer

16728-83-9

Produktname

o-Tolylaminoacetonitrile

Molekularformel

C9H10N2

Molekulargewicht

146.19 g/mol

IUPAC-Name

2-(2-methylanilino)acetonitrile

InChI

InChI=1S/C9H10N2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,11H,7H2,1H3

InChI-Schlüssel

LGQSLWOZIBVRQZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NCC#N

Kanonische SMILES

CC1=CC=CC=C1NCC#N

Andere CAS-Nummern

16728-83-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.